molecular formula C10H12O4S B135036 (2S)-(+)-Glycidyl tosylate CAS No. 70987-78-9

(2S)-(+)-Glycidyl tosylate

Cat. No.: B135036
CAS No.: 70987-78-9
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
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Description

(2S)-(+)-Glycidyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are derived from tosylic acid, a sulfonic acid, and are commonly used as leaving groups in various chemical reactions. This compound is specifically known for its role in nucleophilic substitution reactions due to its excellent leaving group properties.

Scientific Research Applications

(2S)-(+)-Glycidyl tosylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is utilized in the development of drug delivery systems, where its reactivity can be harnessed to attach therapeutic agents to carrier molecules.

    Industry: It is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Safety and Hazards

“(2S)-(+)-Glycidyl tosylate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It also causes serious eye damage and is suspected of causing genetic defects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2S)-(+)-Glycidyl tosylate are largely determined by its structure, which includes an epoxide group and a tosylate group. The epoxide group can undergo reactions with various biomolecules, including enzymes and proteins. For instance, it can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds . The tosylate group, on the other hand, serves as a good leaving group, facilitating nucleophilic substitution reactions .

Cellular Effects

The cellular effects of this compound are not fully understood due to the limited availability of experimental data. Based on its chemical structure and reactivity, it can be hypothesized that this compound may influence cell function by interacting with various cellular components and pathways. For instance, it could potentially affect gene expression and cellular metabolism by modifying the structure and function of proteins .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve its interaction with biomolecules through covalent bonding. The epoxide group in this compound can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This can result in changes in the structure and function of these biomolecules, thereby affecting various cellular processes.

Metabolic Pathways

Given its reactivity, it could potentially interact with enzymes and cofactors involved in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-(+)-Glycidyl tosylate can be synthesized through the esterification of (2S)-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the removal of the hydrogen chloride byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-(+)-Glycidyl tosylate primarily undergoes nucleophilic substitution reactions. It can also participate in elimination reactions, where the tosylate group acts as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to promote the elimination of the tosylate group, leading to the formation of alkenes.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted glycidyl compounds, where the nucleophile replaces the tosylate group.

    Elimination Reactions: The major products are alkenes formed by the removal of the tosylate group and a hydrogen atom from an adjacent carbon.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Glycidyl mesylate: Similar to (2S)-(+)-Glycidyl tosylate, but with a mesylate group instead of a tosylate group. It also serves as a good leaving group in nucleophilic substitution reactions.

    (2S)-Glycidyl triflate: Contains a triflate group, which is an even better leaving group than tosylate, making it highly reactive in substitution reactions.

Uniqueness

This compound is unique due to its balance of reactivity and stability. While it is an excellent leaving group, it is not as reactive as triflates, making it more manageable in various synthetic applications. Its stereochemistry also adds to its uniqueness, as the (2S) configuration can influence the outcome of stereospecific reactions.

Properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029330
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70987-78-9
Record name (S)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070987789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxiranemethanol, 4-methylbenzene-sulfonate, (S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-(+)-Glycidyl p-Toluenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCIDYL TOSYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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